5-Bromo-3-hydroxypicolinaldehyde
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Overview
Description
5-Bromo-3-hydroxypicolinaldehyde is a chemical compound with the CAS Number: 1227582-97-9 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo-3-hydroxy-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-hydroxypicolinaldehyde is represented by the formula C6H4BrNO2 . The InChI code for this compound is 1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H .Physical And Chemical Properties Analysis
5-Bromo-3-hydroxypicolinaldehyde is a solid substance . It should be stored at -20°C in a sealed storage, away from moisture .Scientific Research Applications
Synthetic Chemistry Applications
Building Blocks for Pharmaceuticals and Agrochemicals : Derivatives of bromo-hydroxypicolinaldehyde, such as 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters, have been developed as common building blocks for the synthesis of biologically active compounds and agrochemical products. Their preparation and viability for cross-coupling reactions have been evaluated, showing potential for broad applications in drug and agrochemical synthesis (Verdelet et al., 2011).
Catalytic Synthesis Enhancements : Research has shown that certain bromophenol derivatives can serve as photolabile protecting groups for aldehydes and ketones, enabling controlled release under specific conditions. This method has implications for the development of more efficient synthetic pathways in organic chemistry (Lu et al., 2003).
Biological Activity
Antioxidant Properties : Bromophenols isolated from the red algae, Vertebrata lanosa, including derivatives similar in structure to 5-Bromo-3-hydroxypicolinaldehyde, have shown potent antioxidant activity. These compounds exhibit stronger or comparable activity to known antioxidants, indicating their potential as natural antioxidant agents (Olsen et al., 2013).
Anti-inflammatory and Antimicrobial Effects : Studies have demonstrated that certain bromophenol derivatives possess significant anti-inflammatory and antimicrobial activities. For instance, 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited pro-inflammatory mediators in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases (Kim et al., 2016).
Safety And Hazards
Future Directions
While specific future directions for 5-Bromo-3-hydroxypicolinaldehyde are not mentioned in the sources I found, one paper discusses the synthesis of 5-brominated spirobrassinol methyl ethers via electrophilic substitution of the aromatic core of indoline at the C-5 position . This could suggest potential avenues for future research and applications of 5-Bromo-3-hydroxypicolinaldehyde and similar compounds.
properties
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVMLYGHSQNLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-hydroxypicolinaldehyde |
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